molecular formula C7H8ClF3O B13465282 2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one

2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one

Cat. No.: B13465282
M. Wt: 200.58 g/mol
InChI Key: WTCZEISPSBGGKU-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclobutyl ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Chlorination: The final step involves the chlorination of the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles like amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Major Products

    Substitution: Formation of substituted ethanones or cyclobutyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl Compounds: Compounds with a cyclobutyl ring but different substituents.

    Trifluoromethyl Compounds: Compounds with a trifluoromethyl group but different ring structures.

    Chloroethanone Compounds: Compounds with a chloroethanone moiety but different ring structures.

Uniqueness

2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one is unique due to the combination of its chloro, trifluoromethyl, and cyclobutyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8ClF3O

Molecular Weight

200.58 g/mol

IUPAC Name

2-chloro-1-[1-(trifluoromethyl)cyclobutyl]ethanone

InChI

InChI=1S/C7H8ClF3O/c8-4-5(12)6(2-1-3-6)7(9,10)11/h1-4H2

InChI Key

WTCZEISPSBGGKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)CCl)C(F)(F)F

Origin of Product

United States

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